molecular formula C17H13BrN2O2S B298580 (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298580
M. Wt: 389.3 g/mol
InChI Key: JZKVXGUDWNTXQW-MKODQCMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, commonly known as BHT, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. In

Mechanism of Action

The mechanism of action of BHT is not fully understood, but it is believed to be mediated through various pathways. BHT has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. BHT has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the production of pro-inflammatory cytokines. Additionally, BHT has been found to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
BHT has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. BHT has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, BHT has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

BHT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BHT is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, BHT has some limitations as well. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, BHT has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the research on BHT. One potential direction is to investigate the potential of BHT as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to optimize the synthesis method and improve the bioavailability of BHT. Additionally, further studies are needed to understand the safety and efficacy of BHT in humans and to identify any potential drug interactions or side effects.
Conclusion:
In conclusion, (2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, or BHT, is a thiazolidinone derivative that has potential therapeutic applications due to its antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. BHT can be synthesized by the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-phenyl-1,3-thiazolidine-4-one using a suitable catalyst in the presence of a solvent. BHT has several advantages for lab experiments, such as stability and low cost, but also has limitations, such as low solubility in water. Further research is needed to fully understand the potential of BHT as a therapeutic agent and to optimize its synthesis and bioavailability.

Synthesis Methods

BHT can be synthesized by the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-phenyl-1,3-thiazolidine-4-one using a suitable catalyst in the presence of a solvent. The yield of BHT can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.

Scientific Research Applications

BHT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant activity by scavenging free radicals and preventing oxidative stress. BHT has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, BHT has been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. Furthermore, BHT has been investigated for its anticancer properties, as it has been found to induce apoptosis and inhibit the proliferation of cancer cells.

properties

Product Name

(2E,5E)-5-(3-bromo-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c1-20-16(22)15(10-11-7-8-14(21)13(18)9-11)23-17(20)19-12-5-3-2-4-6-12/h2-10,21H,1H3/b15-10+,19-17?

InChI Key

JZKVXGUDWNTXQW-MKODQCMXSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Br)/SC1=NC3=CC=CC=C3

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3

Origin of Product

United States

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